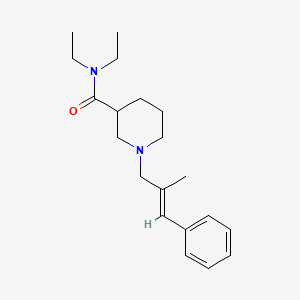
4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinecarbaldehyde
描述
4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinecarbaldehyde, also known as CPP-aldehyde, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of piperazine and has been found to have a wide range of applications in various fields of research. In
作用机制
The mechanism of action of 4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinecarbaldehyde involves the binding of the compound to the ion channel and blocking the flow of ions through the channel. In the case of NMDA receptors, 4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinecarbaldehyde binds to the receptor at the phencyclidine (PCP) binding site, which is located in the ion channel pore. This binding prevents the flow of calcium ions through the channel, which is essential for the activation of the receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinecarbaldehyde are primarily related to its ability to block ion channels. In the case of NMDA receptors, the blockade of the receptor by 4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinecarbaldehyde can lead to a decrease in synaptic plasticity and memory formation. In addition, 4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinecarbaldehyde has been found to have analgesic properties due to its ability to block voltage-gated calcium channels, which are involved in pain signaling.
实验室实验的优点和局限性
One of the main advantages of using 4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinecarbaldehyde in lab experiments is its potency as an ion channel blocker. This allows researchers to study the effects of ion channel blockade in a more controlled manner. However, one of the limitations of using 4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinecarbaldehyde is its potential toxicity. The compound has been found to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of 4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinecarbaldehyde in scientific research. One area of interest is the study of the role of NMDA receptors in various neurological disorders such as Alzheimer's disease and schizophrenia. 4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinecarbaldehyde can be used to selectively block NMDA receptors and study their effects on disease progression. Another area of interest is the development of novel ion channel blockers based on the structure of 4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinecarbaldehyde. These compounds can be used to study the role of ion channels in various physiological processes and may have therapeutic potential in the treatment of various diseases.
Conclusion:
In conclusion, 4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinecarbaldehyde is a chemical compound that has been widely used in scientific research due to its unique properties. The compound has been found to be a potent blocker of ion channels, particularly NMDA receptors, and has been used in the study of various physiological processes. While 4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinecarbaldehyde has some limitations, its potential applications in future research are numerous and exciting.
科学研究应用
4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinecarbaldehyde has been extensively used in scientific research for various purposes. One of the most common applications of 4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinecarbaldehyde is in the study of ion channels. 4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinecarbaldehyde has been found to be a potent blocker of N-methyl-D-aspartate (NMDA) receptors, which are ion channels that play a critical role in synaptic plasticity and memory formation. 4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinecarbaldehyde has also been used in the study of other ion channels such as voltage-gated calcium channels and potassium channels.
属性
IUPAC Name |
4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c15-14(10-13-4-2-1-3-5-13)11-16-6-8-17(12-18)9-7-16/h1-5,10,12H,6-9,11H2/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRFKKIPPNJPID-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=CC2=CC=CC=C2)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C(=C/C2=CC=CC=C2)/Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-3-phenyl-2-propen-1-yl)-1-piperazinecarbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-methoxyphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B3851405.png)

![(3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B3851421.png)
![3-{[(3S*,4R*)-3-hydroxy-4-(3-methyl-2-thienyl)piperidin-1-yl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B3851426.png)

![1-acetyl-4-[2-(allyloxy)benzyl]piperazine](/img/structure/B3851439.png)
![1-(2-{[4'-(methylsulfonyl)biphenyl-2-yl]oxy}ethyl)-1H-imidazole](/img/structure/B3851442.png)


![2-{benzyl[3-(4-chlorophenoxy)benzyl]amino}ethanol](/img/structure/B3851464.png)
![1-{4-[4-(cyclohexylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3851469.png)
![6,8-dichloro-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3851477.png)
![4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol](/img/structure/B3851502.png)